molecular formula C11H12N2O6 B2799979 Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate CAS No. 866144-42-5

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate

Cat. No. B2799979
CAS RN: 866144-42-5
M. Wt: 268.225
InChI Key: DRRSHNFSYZFAIT-UHFFFAOYSA-N
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Description

“Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate” is a chemical compound with the molecular formula C10H10N2O6 . It is a specialty product often used in proteomics research .

Scientific Research Applications

Synthesis of Ligands and Catalysts

Ferrocene-containing phosphinamine ligands, exhibiting both planar and central chirality, have been developed for use in palladium-catalyzed asymmetric allylic alkylation (Farrell, Goddard, & Guiry, 2002). These ligands, involving complex synthesis pathways, highlight the intricate chemistry that similar compounds like Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate might partake in, especially in creating stereoselective catalyst systems.

Enzyme-Catalyzed Reactions

Research has demonstrated the catalytic hydrolysis of dimethyl and diethyl malonate derivatives by pig liver esterase, yielding products with moderate to good enantiomeric excess (Breznik & Kikelj, 1997). This suggests that Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate could be a candidate for enzyme-catalyzed reactions, providing insights into its reactivity and potential for producing optically active substances.

Organic Synthesis and Mechanistic Studies

Various papers discuss the synthesis and application of malonate derivatives in organic synthesis, including the oxidative addition to styrenes (Nair, Mathew, & Nair, 1997) and the use as a one-carbon source in introducing carbon substituents onto aromatic nitro compounds (Selvakumar, Reddy, Kumar, & Iqbal, 2001). These studies underline the versatility of malonate derivatives in organic transformations, suggesting similar utility for Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate in synthesizing complex organic molecules and studying reaction mechanisms.

Safety and Hazards

The safety information available indicates that “Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate” is a combustible liquid and can cause serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

dimethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-11(9(14)18-2,10(15)19-3)8-5-4-7(6-12-8)13(16)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRSHNFSYZFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate

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